molecular formula C10H11NO4 B3271692 Dimethyl 3-methylpyridine-2,6-dicarboxylate CAS No. 55267-70-4

Dimethyl 3-methylpyridine-2,6-dicarboxylate

Cat. No.: B3271692
CAS No.: 55267-70-4
M. Wt: 209.2 g/mol
InChI Key: ZLUSYIZTPWWHHN-UHFFFAOYSA-N
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Description

Dimethyl 3-methylpyridine-2,6-dicarboxylate is an organic compound with the molecular formula C10H11NO4 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-methylpyridine-2,6-dicarboxylate can be synthesized through several methods. One common method involves the esterification of 3-methylpyridine-2,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Another method involves the oxidation of 4-substituted Hantzsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as an oxidizing agent .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methylpyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 3-methylpyridine-2,6-dicarboxylate has several scientific research applications:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Materials Science: It is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 3-methylpyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,6-pyridinedicarboxylate: Similar in structure but lacks the methyl group at the 3-position.

    Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Similar but with ethyl ester groups instead of methyl ester groups.

Uniqueness

Dimethyl 3-methylpyridine-2,6-dicarboxylate is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

dimethyl 3-methylpyridine-2,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6-4-5-7(9(12)14-2)11-8(6)10(13)15-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUSYIZTPWWHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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